4-氯-N-苯基苯磺酰胺

描述

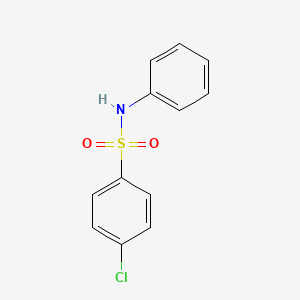

4-chloro-N-phenylbenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. It is characterized by a benzene ring substituted with a chloro group and a sulfonamide group attached to a phenyl ring. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of derivatives of 4-chloro-N-phenylbenzenesulfonamide can be achieved through different methods. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions, showcasing the adaptability of the sulfonamide group in facilitating the formation of various compounds . Additionally, N-allyl-N-benzyl-4-methylbenzenesulfonamide was prepared via a two-step synthetic process, which involved the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the sulfonamide . This method indicates the potential for a one-pot synthesis approach for substituted benzenesulfonamides.

Molecular Structure Analysis

The molecular structure of 4-chloro-N-phenylbenzenesulfonamide and its derivatives can be characterized by crystallography. For example, eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides were studied, revealing that the crystal structures contain infinite chains composed of N-H···O(sulfonyl) hydrogen-bonded molecules . The adaptability of the crystal-packing mode to different molecular shapes indicates a significant structural flexibility inherent to these compounds.

Chemical Reactions Analysis

4-chloro-N-phenylbenzenesulfonamide can undergo various chemical reactions. Photooxidation studies have shown that irradiation of aqueous solutions of related compounds like N-(4-chlorophenyl)-benzenesulfonamide can produce both 4-chloronitrosobenzene and 4-chloronitrobenzene, with the formation of these products proposed to proceed through an N-peroxide intermediate . Moreover, N-chloro-N-methoxybenzenesulfonamide, a related chlorinating reagent, has been used to chlorinate a wide range of substrates, including phenols and aromatic amines, to obtain chlorinated products in good to high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-phenylbenzenesulfonamide derivatives can be inferred from their synthesis and molecular structure. The stability of 4-chloronitrobenzene to photolysis suggests that derivatives of 4-chloro-N-phenylbenzenesulfonamide may also exhibit stability under certain conditions . The crystallographic data of related compounds provide insights into the solid-state properties, such as hydrogen bonding and molecular packing, which can influence the compound's solubility, melting point, and other physical properties .

Antibacterial Activity Case Study

A study on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, which are structurally related to 4-chloro-N-phenylbenzenesulfonamide, revealed that some synthesized compounds exhibited promising antibacterial activity against various anaerobic Gram-positive bacterial strains . This indicates the potential of 4-chloro-N-phenylbenzenesulfonamide derivatives in the development of new antibacterial agents.

科学研究应用

合成和表征

Lahtinen等人(2014年)的研究集中在磺胺甲酰胺衍生物的合成和表征上,包括结构类似于4-氯-N-苯基苯磺酰胺的化合物。这些化合物使用各种光谱方法和X射线衍射进行分析。它们的热性质也得到评估,有助于对它们的物理和化学特性的基本理解(Lahtinen et al., 2014)。

抗癌效应

Gul等人(2018年)研究了与4-氯-N-苯基苯磺酰胺相关结构的新二苯磺酰胺化合物的抗癌效应。这些化合物显示出作为抗癌药物候选物的潜力,在癌细胞中表现出诱导凋亡和自噬的特性,同时抑制与肿瘤相关的某些碳酸酐酶同工酶(Gul et al., 2018)。

杀真菌活性

조윤기等人(2008年)对N-苯基苯磺酰胺衍生物的杀真菌活性进行了研究,这些衍生物与4-氯-N-苯基苯磺酰胺密切相关,针对Pythium ultimum。这项研究有助于了解这些化合物中对杀真菌活性至关重要的结构特征(조윤기等人,2008年)。

电化学研究

Mohamadighader等人(2020年)对4-氯苯胺的电化学氧化进行了研究,这是一种相关化合物,探索了合成类似于4-氯-N-苯基苯磺酰胺的新方法。这项研究对于了解这些化合物的电化学行为和潜在的合成途径具有重要意义(Mohamadighader et al., 2020)。

抗微生物活性

Eren等人(2018年)报告了与4-氯-N-苯基苯磺酰胺相关的二磺酰亚胺衍生物的抗微生物活性。这些研究为了解这些化合物在对抗细菌和真菌感染中的潜在用途提供了见解(Eren et al., 2018)。

癌症治疗的抑制剂

Mun等人(2012年)的研究探讨了4-氯-N-苯基苯磺酰胺的芳基磺酰胺类似物作为HIF-1途径抑制剂,表明它们在对抗肿瘤生长中的潜在用途。这项研究有助于开发新型癌症治疗药物(Mun et al., 2012)。

安全和危害

作用机制

Target of Action

Sulfonamides, a class of compounds to which 4-chloro-n-phenylbenzenesulfonamide belongs, are known to inhibit bacterial enzymes such as dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 4-chloro-N-phenylbenzenesulfonamide, act as competitive inhibitors of bacterial dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting folic acid synthesis . The exact mode of action of 4-chloro-N-phenylbenzenesulfonamide may vary and needs further investigation.

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines . These are essential components of DNA and RNA. Therefore, the inhibition of this pathway by 4-chloro-N-phenylbenzenesulfonamide can lead to a decrease in bacterial DNA and RNA synthesis, thereby inhibiting bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by 4-chloro-N-phenylbenzenesulfonamide leads to a decrease in bacterial DNA and RNA synthesis, thereby inhibiting bacterial growth and reproduction . This results in the bacteriostatic action of the compound, meaning it inhibits the growth of bacteria without necessarily killing them .

属性

IUPAC Name |

4-chloro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOSXVUVKUIPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354207 | |

| Record name | 4-chloro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7454-47-9 | |

| Record name | 4-chloro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of 4-Chloro-N-phenylbenzenesulfonamide molecules within its crystal structure?

A1: The crystal structure of 4-Chloro-N-phenylbenzenesulfonamide reveals two independent molecules within its asymmetric unit []. These molecules exhibit a twisted conformation around the sulfur atom and are linked together via N—H⋯O hydrogen bonds, forming inversion-related dimers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)